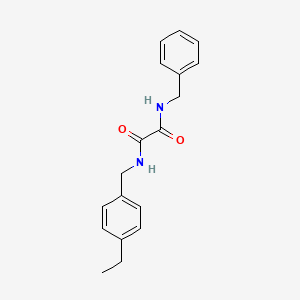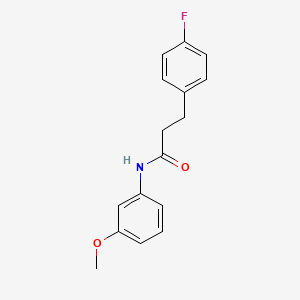![molecular formula C18H10Cl2F3NO2 B5141875 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as DCF or DCFDA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of dichlorofluorescein, which is a fluorescent dye that is commonly used in cell biology and biochemistry experiments. DCF has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
作用机制
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a cell-permeable compound that is converted to its fluorescent form, dichlorofluorescein, by cellular esterases. Once inside the cell, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is oxidized by ROS to form the fluorescent product dichlorofluorescein (5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide). 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used to study the role of ROS in a variety of different biological processes.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to have a number of different biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of intracellular signaling pathways. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, and has been used to study the role of inflammation in a variety of different disease states.
实验室实验的优点和局限性
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used in a variety of different research applications. However, there are some limitations to the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is sensitive to light and can be easily oxidized by ambient light, which can lead to false positive results. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are a number of different future directions for the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of cancer, or to study the effects of oxidative stress on the immune system. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research has the potential to provide valuable insights into a number of different biological processes, and could lead to the development of new therapies for a variety of different diseases.
合成方法
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be synthesized through a number of different methods, including the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)benzaldehyde, followed by cyclization with ethyl acetoacetate. Other methods of synthesis have also been reported, including the reaction of 2,4-dichlorophenyl isocyanate with 2-(trifluoromethyl)phenylamine, and the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)phenyl isothiocyanate.
科学研究应用
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been used in a number of different scientific research applications, including the measurement of reactive oxygen species (ROS) in cells and tissues, the detection of apoptosis, and the measurement of intracellular pH. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been used as a probe for the detection of oxidative stress in a variety of different cell types, and has been used to study the role of ROS in a number of different biological processes.
属性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO2/c19-10-5-6-11(13(20)9-10)15-7-8-16(26-15)17(25)24-14-4-2-1-3-12(14)18(21,22)23/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNZSKMPCUHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)

![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)



![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)